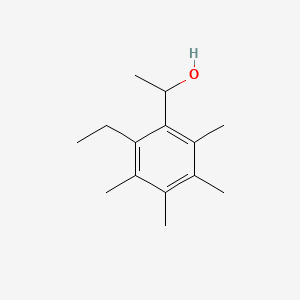
Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl-: is an organic compound with the molecular formula C14H22O It is characterized by a benzene ring substituted with an ethyl group and five methyl groups, along with a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl- typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: On an industrial scale, the production of Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites can enhance the selectivity and yield of the desired product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic conditions.
Major Products:
Oxidation: Formation of benzoic acid or benzaldehyde derivatives.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mecanismo De Acción
The mechanism of action of Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl- involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
2,3,4,5,6-Pentamethylbenzyl alcohol: Similar structure but lacks the ethyl group.
Benzyl alcohol: Lacks the multiple methyl groups and the ethyl group.
Uniqueness: Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl- is unique due to the presence of multiple methyl groups and an ethyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
92368-74-6 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
1-(2-ethyl-3,4,5,6-tetramethylphenyl)ethanol |
InChI |
InChI=1S/C14H22O/c1-7-13-10(4)8(2)9(3)11(5)14(13)12(6)15/h12,15H,7H2,1-6H3 |
Clave InChI |
FGTWZNGRCWJAMK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(C(=C1C(C)O)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1h-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester](/img/structure/B14010281.png)
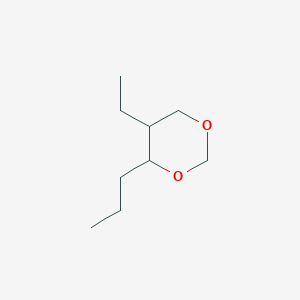
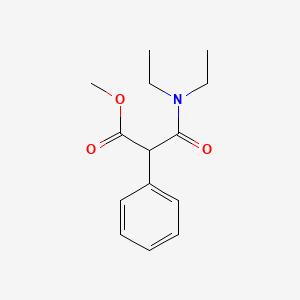
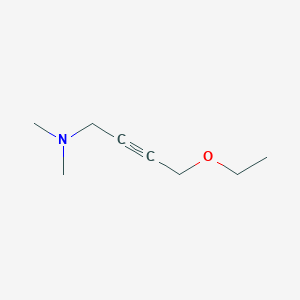
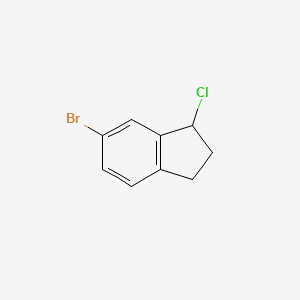
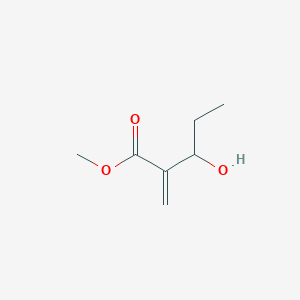



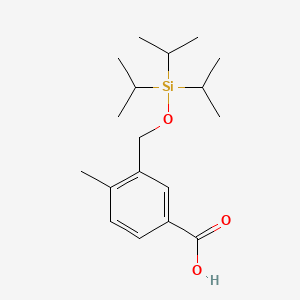
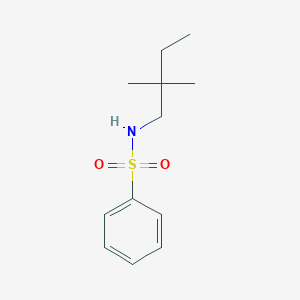
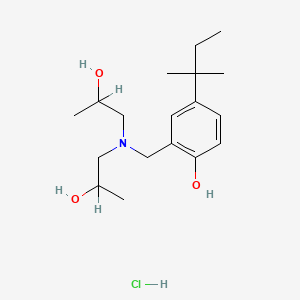
![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride](/img/structure/B14010334.png)
